molecular formula C13H13NO4 B13678513 Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate

Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate

Cat. No.: B13678513
M. Wt: 247.25 g/mol
InChI Key: ISWFYKVMDCKUHV-UHFFFAOYSA-N
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Description

Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinoline derivatives are significant due to their diverse biological and pharmacological activities. This compound, with its specific functional groups, offers a range of possibilities for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . The reaction is carried out at room temperature in solvents like methanol, ether, acetonitrile, or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological activities. The exact pathways and targets may vary depending on the specific application, such as antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate stands out due to its specific functional groups, which provide versatility in chemical reactions and potential applications. Its unique structure allows for the development of novel compounds with enhanced biological activities.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 4-hydroxy-7-methyl-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H13NO4/c1-3-18-13(17)10-11(15)8-5-4-7(2)6-9(8)14-12(10)16/h4-6H,3H2,1-2H3,(H2,14,15,16)

InChI Key

ISWFYKVMDCKUHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)C)NC1=O)O

Origin of Product

United States

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